molecular formula C22H24N2O4 B2880847 N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] CAS No. 295345-17-4

N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide]

Cat. No.: B2880847
CAS No.: 295345-17-4
M. Wt: 380.444
InChI Key: LHUIYPINWWDRTH-UHFFFAOYSA-N
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Description

N,N’-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] is a chemical compound with the molecular formula C22H24N2O4 and a molecular weight of 380.444. This compound has garnered attention in scientific research due to its potential biological activity and various applications.

Chemical Reactions Analysis

N,N’-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. . Generally, the reactivity of such compounds can be influenced by the presence of functional groups and the overall molecular structure.

Scientific Research Applications

It is of interest in chemistry, biology, medicine, and industry due to its potential biological activity. For example, similar compounds have been studied for their roles in photocatalysis, luminescence sensing, and as intermediates in the synthesis of other complex molecules .

Mechanism of Action

The exact mechanism of action of N,N’-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets and pathways. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

N,N’-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] can be compared with other similar compounds, such as 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic acid and its derivatives . These compounds share structural similarities and may exhibit comparable biological activities.

Properties

IUPAC Name

3-(5-methylfuran-2-yl)-N-[4-[3-(5-methylfuran-2-yl)propanoylamino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15-3-9-19(27-15)11-13-21(25)23-17-5-7-18(8-6-17)24-22(26)14-12-20-10-4-16(2)28-20/h3-10H,11-14H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUIYPINWWDRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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